3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide
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Overview
Description
3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridine ring, making it part of the pyrrolopyridine family. Such structures are significant in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Cyclization: Formation of the pyrrole ring through cyclization reactions.
Annulation: Ring annulation to introduce the pyridine ring.
Functional Group Modification: Introduction of the ethyl and methyl groups through alkylation reactions.
Amidation: Formation of the carboxamide group via amidation reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Cycloaddition: Participates in cycloaddition reactions to form larger fused ring systems.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, it can modulate signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions. This makes it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its kinase inhibitory activity.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Used in the synthesis of diketopyrrolopyrrole compounds.
3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide stands out due to its unique substitution pattern and potential for higher specificity in biological applications .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-ethyl-2,4-dimethylpyrrolo[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C12H15N3O/c1-4-9-7(2)14-10-5-8(12(13)16)6-15(3)11(9)10/h5-6H,4H2,1-3H3,(H2,13,16) |
InChI Key |
LGMHCKYZMNNDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=CN2C)C(=O)N)N=C1C |
Origin of Product |
United States |
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